1-(4-Fluorophenyl)-2-quinolin-2-ylsulfanylethanone
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Overview
Description
1-(4-Fluorophenyl)-2-quinolin-2-ylsulfanylethanone is an organic compound that features a fluorophenyl group attached to a quinoline moiety via a sulfanyl linkage
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-2-quinolin-2-ylsulfanylethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Sulfanyl Linkage Formation: The final step involves the formation of the sulfanyl linkage, which can be achieved through the reaction of the quinoline derivative with a thiol compound under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-2-quinolin-2-ylsulfanylethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted aromatic compounds.
Scientific Research Applications
1-(4-Fluorophenyl)-2-quinolin-2-ylsulfanylethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: Due to its unique structural properties, it is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-quinolin-2-ylsulfanylethanone involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Modulate Receptors: The compound can interact with cell surface receptors, altering signal transduction pathways and affecting cellular responses.
Induce Apoptosis: In cancer cells, it can induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-quinolin-2-ylsulfanylethanone can be compared with similar compounds such as:
4-Fluoroamphetamine: A psychoactive compound with a fluorophenyl group, known for its stimulant effects.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole derivative with potential anti-cancer activity.
The uniqueness of this compound lies in its combination of a quinoline core with a fluorophenyl group and a sulfanyl linkage, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-quinolin-2-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNOS/c18-14-8-5-13(6-9-14)16(20)11-21-17-10-7-12-3-1-2-4-15(12)19-17/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEKBFFKNNKEKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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